molecular formula C21H17N3O B5755022 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE

Cat. No.: B5755022
M. Wt: 327.4 g/mol
InChI Key: IRNARQVVSFDGPQ-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNARQVVSFDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE typically involves the reaction of 2-phenylacetic acid with 1H-1,3-benzodiazole-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the enzymatic function of certain kinases, leading to the disruption of cellular processes such as cell cycle progression and apoptosis. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE can be compared with other benzimidazole derivatives such as:

This compound stands out due to its unique combination of the benzimidazole nucleus and phenylacetamide moiety, which contributes to its specific biological activities and potential therapeutic applications.

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